

Application Notes and Protocols for Protein Labeling with Sulfo-DBCO Reagents

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Compound of Interest

Compound Name: Sulfo DBCO-UBQ-2

Cat. No.: B15551610

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These application notes provide a detailed protocol for the labeling of proteins with amine-reactive Sulfo-DBCO reagents, enabling their use in copper-free click chemistry applications. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful bioorthogonal reaction that enables the specific and efficient conjugation of biomolecules in aqueous environments without the need for a cytotoxic copper catalyst.[1][2] A key component of this chemistry is the dibenzocyclooctyne (DBCO) group, which reacts readily with azide-functionalized molecules.[3][4]

This protocol details the labeling of a protein of interest with a water-soluble Sulfo-DBCO-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., on lysine residues) on the surface of the protein to form a stable amide bond, thereby introducing a DBCO moiety.[1][5] The resulting DBCO-labeled protein can then be conjugated to any azide-containing molecule, such as a fluorescent probe, a drug molecule, or another protein.

It is important to note that **Sulfo DBCO-UBQ-2** is a click chemistry reagent that contains a UBQ-2 dark quencher and is not a pre-labeled ubiquitin protein.[4][6] The following protocol describes a general method for labeling any protein, including ubiquitin, with a DBCO group.

Experimental Protocols

Protein Preparation

The protein to be labeled should be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.0.[5] The concentration of the protein should typically be between 1-5 mg/mL.[7]

Labeling of Protein with Sulfo-DBCO-NHS Ester

This protocol describes a general method for labeling a protein with a Sulfo-DBCO-NHS ester. The optimal molar excess of the DBCO reagent may need to be determined empirically for each specific protein.[1]

Materials:

- Protein to be labeled in amine-free buffer (e.g., PBS, pH 7.2-7.4)[5]
- Sulfo-DBCO-NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)[1]
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1][5]
- Desalting spin column or other size-exclusion chromatography system[1]

Procedure:

- Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Sulfo-DBCO-NHS ester in anhydrous DMSO.[1][5]
- Conjugation Reaction: Add a 10- to 40-fold molar excess of the Sulfo-DBCO-NHS ester stock solution to the protein sample.[5][7]
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]
- Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[1]

- Purification: Remove the unreacted Sulfo-DBCO-NHS ester and quenching agent using a desalting spin column according to the manufacturer's protocol.^[7] Protein recovery from this step is typically greater than 85%.^[7]

Characterization of DBCO-Labeled Protein

The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein at 280 nm and the absorbance of the DBCO group at its maximum absorbance (around 309 nm).^{[5][7]}

Data Presentation

Table 1: Properties of a Typical Sulfo-DBCO-NHS Ester Reagent

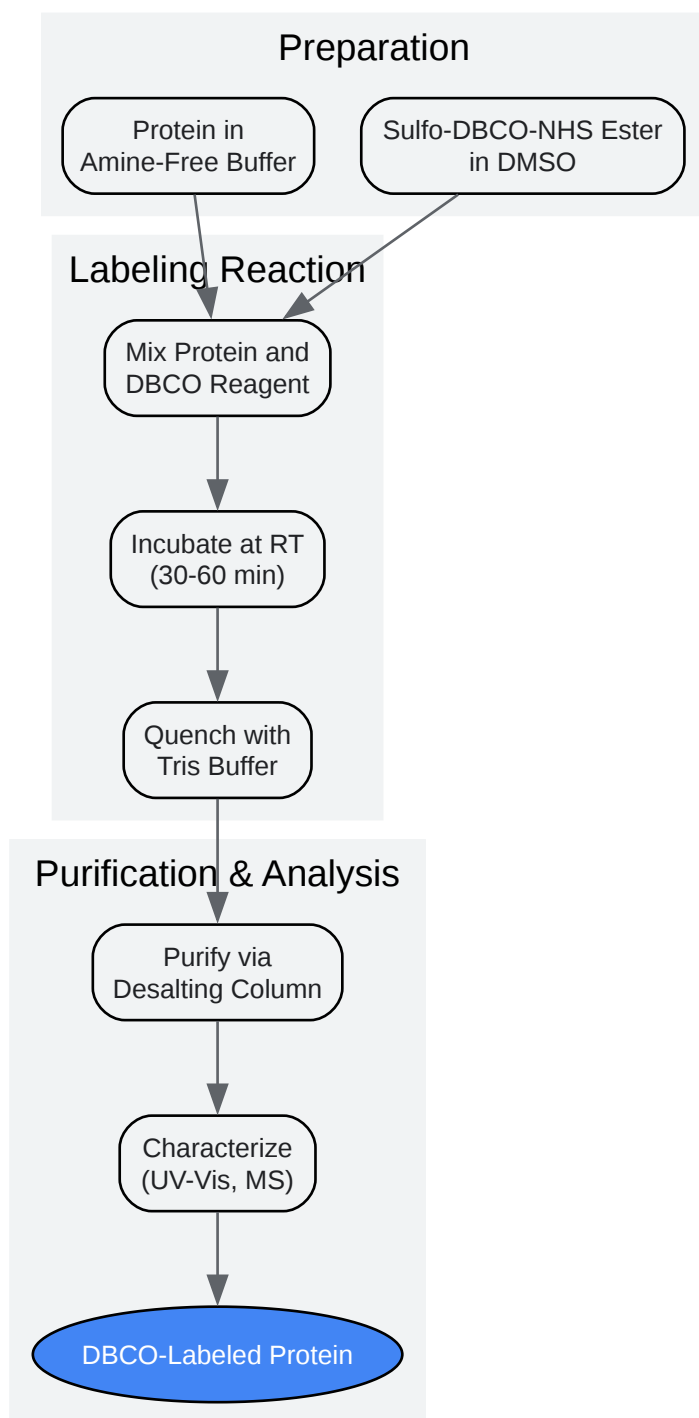
Property	Value	Reference
Molecular Weight	~532.5 g/mol	^[8]
Reactive Group	N-hydroxysuccinimide (NHS) ester	^[2]
Reacts With	Primary amines	^{[5][7]}
Solubility	Water, DMSO, DMF	^[9]
Storage	-20°C, protected from light	^[7]

Table 2: Summary of Protein Labeling Protocol with Sulfo-DBCO-NHS Ester

Parameter	Recommended Condition	Reference
Protein Concentration	0.5 - 5 mg/mL	[7]
Buffer	Amine-free buffer (e.g., PBS), pH 7.2-8.0	
Molar Excess of DBCO Reagent	10- to 40-fold	[5] [7]
Reaction Time	30-60 minutes at room temperature or 2 hours on ice	
Quenching Reagent	1 M Tris-HCl, pH 8.0 (final concentration 50-100 mM)	[5]
Purification Method	Desalting spin column or size-exclusion chromatography	[7]

Visualizations

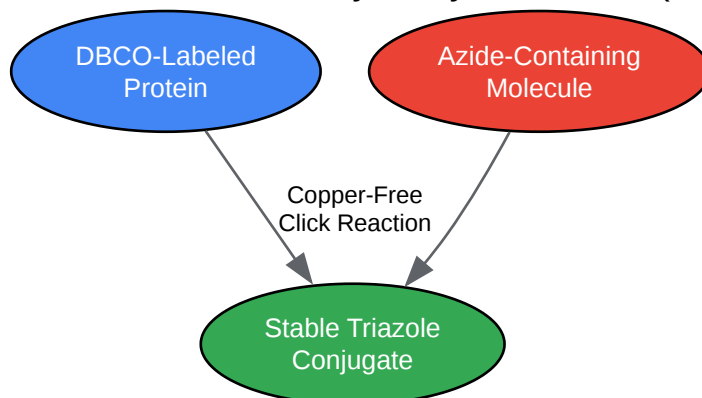
Experimental Workflow for Protein Labeling with Sulfo-DBCO-NHS Ester



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Caption: Workflow for labeling a protein with a Sulfo-DBCO-NHS ester.

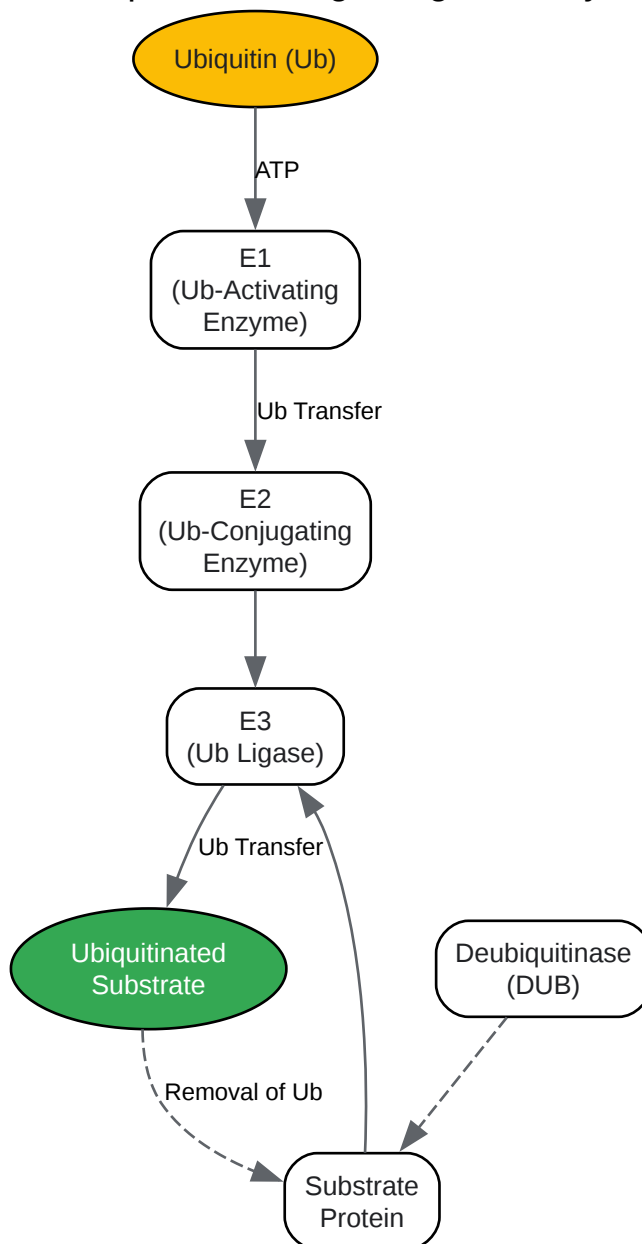
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)



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Caption: Schematic of a copper-free click chemistry reaction.

Ubiquitination Signaling Pathway



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Caption: The enzymatic cascade of protein ubiquitination.

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